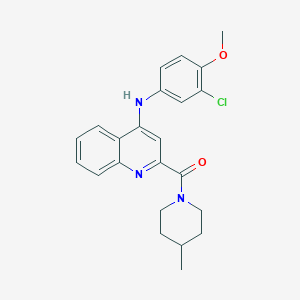

N-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine

Description

Properties

IUPAC Name |

[4-(3-chloro-4-methoxyanilino)quinolin-2-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O2/c1-15-9-11-27(12-10-15)23(28)21-14-20(17-5-3-4-6-19(17)26-21)25-16-7-8-22(29-2)18(24)13-16/h3-8,13-15H,9-12H2,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLZJQURCVFRAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC(=C(C=C4)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine, also referred to by its ChemDiv compound ID L485-2301, is a heterocyclic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a quinoline core substituted with a chloro and methoxy group on the phenyl ring, as well as a piperidine carbonyl moiety. The structural representation is crucial for understanding its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds within this class exhibit various biological activities, including:

- Anticancer Activity : Studies have shown that derivatives containing piperidine moieties can induce apoptosis in cancer cells and inhibit tumor growth. For instance, some compounds have demonstrated cytotoxicity in hypopharyngeal tumor cell lines, outperforming established chemotherapeutics like bleomycin .

- Antiviral Properties : Heterocycles similar to this compound have been identified as promising antiviral agents. Preliminary data suggest potential efficacy against viruses such as hepatitis C and influenza, indicating that further investigation into this compound's antiviral capabilities may be warranted .

- Anti-inflammatory Effects : Initial assessments suggest that this compound may modulate inflammatory pathways, potentially providing analgesic effects. This activity is likely mediated through interactions with specific enzymes or receptors involved in pain perception.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses or cancer cell proliferation. For example, it could interact with cyclooxygenase (COX) enzymes or other targets critical for cellular signaling pathways.

- Receptor Modulation : It may also bind to specific receptors that regulate cellular functions related to inflammation and cancer progression. This interaction could alter downstream signaling cascades, leading to therapeutic effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antiviral | Inhibits viral replication | |

| Anti-inflammatory | Modulates inflammatory pathways |

Case Study 1: Anticancer Efficacy

In a study evaluating various piperidine derivatives, this compound was found to exhibit significant cytotoxicity against FaDu hypopharyngeal tumor cells. The compound's mechanism involved disrupting cellular metabolism and inducing apoptosis through caspase activation .

Case Study 2: Antiviral Potential

Another investigation focused on the antiviral properties of similar compounds revealed that they effectively inhibited the replication of hepatitis C virus (HCV) in vitro. The study highlighted the need for further exploration into the specific interactions between the compound and viral proteins .

Scientific Research Applications

Medicinal Chemistry

N-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine has been investigated for its potential as an anticancer agent . Studies have shown that compounds with similar structures exhibit cytotoxicity against various cancer cell lines, including human breast cancer (MCF-7), lung carcinoma (SK-LU-1), and hepatocellular carcinoma (HepG2) . The compound's mechanism of action may involve the inhibition of specific enzymes or receptors related to cancer progression.

Antiviral Activity

Recent research highlights the potential of this compound as an antiviral agent . It has been studied for its ability to inhibit viral replication, particularly in the context of HIV and other viral pathogens . The structure's unique functional groups may enhance its interaction with viral targets, leading to improved efficacy compared to traditional antiviral drugs.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness as an antimicrobial agent can be attributed to the presence of the quinoline moiety, which is known for its broad-spectrum activity . This property makes it a candidate for further development in treating infectious diseases.

Case Study 1: Anticancer Activity

In a study evaluating Mannich bases derived from similar structures, it was found that certain derivatives exhibited cytotoxic effects significantly higher than standard treatments like 5-fluorouracil. The IC50 values for some derivatives were reported below 2 μg/mL against MCF-7 cell lines, indicating strong anticancer potential .

Case Study 2: Antiviral Research

A comparative analysis of synthesized compounds showed that those with structural similarities to this compound exhibited enhanced reverse transcriptase inhibitory activity. This suggests that modifications in the compound's structure could lead to improved antiviral properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinoline derivatives with substitutions at positions 2 and 4 are widely studied for their pharmacological properties. Below is a comparative analysis of key analogues:

Physicochemical Properties

- Solubility : The target compound’s 4-methylpiperidine-1-carbonyl group balances lipophilicity and hydrogen-bonding capacity. In contrast, compound 41 () achieves higher solubility via a pyrimidine heterocycle and formate salt formation . Pyrazole-substituted 44 likely has moderate solubility due to its smaller substituent .

- Lipophilicity (LogP) : The target compound’s piperidine-carbonyl group may confer a higher LogP (~3.5–4.0) compared to 41 (LogP ~2.8–3.2) due to reduced polarity. Sulfonyl-containing 20 () has a lower LogP (~2.5) .

Research Implications

The structural uniqueness of N-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine lies in its dual optimization of lipophilicity and hydrogen-bonding capacity. Compared to analogues, its piperidine-carbonyl group offers a versatile scaffold for further derivatization, such as introducing fluorinated or chiral centers. Future studies should evaluate its pharmacokinetic profile and target selectivity relative to pyrimidine- or sulfonyl-containing derivatives.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine, and how is purity ensured?

- Methodology :

- Coupling Reactions : The quinoline core is functionalized via nucleophilic substitution or Buchwald–Hartwig amination. For example, intermediates like 7-chloroquinolin-4-amine are reacted with substituted phenylamines under reflux in solvents like acetonitrile or ethanol, using K₂CO₃ as a base .

- Carbonylation : The 4-methylpiperidine-1-carbonyl group is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the quinoline amine and 4-methylpiperidine carboxylic acid derivatives .

- Purification : Silica gel chromatography (e.g., CH₂Cl₂/MeOH gradients) and HPLC (e.g., C18 columns with acetonitrile/water mobile phases) achieve >95% purity .

- Characterization : Confirmed via ¹H/¹³C NMR (e.g., quinoline C4-NH at δ ~8.5 ppm), HRMS, and elemental analysis .

Q. Which analytical techniques are critical for structural validation and purity assessment of this compound?

- Methodology :

- NMR Spectroscopy : Assigns proton environments (e.g., methoxy groups at δ ~3.8 ppm, piperidine CH₃ at δ ~1.2 ppm) and verifies regiochemistry .

- Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺) within 2 ppm error .

- HPLC : Retention time consistency (e.g., tR = 2.49 min with 97% purity under Method B) ensures batch reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the antimalarial or anticancer activity of this compound?

- Methodology :

- Substituent Variation : Modify the 3-chloro-4-methoxyphenyl group (e.g., replace Cl with F or adjust methoxy positioning) to assess impacts on parasite growth inhibition (e.g., Pf3D7 IC₅₀ values) .

- Piperidine Analogues : Test 4-methylpiperidine against morpholine, piperazine, or adamantane derivatives to evaluate steric/electronic effects on target binding .

- In Silico Docking : Use Schrödinger Suite or AutoDock to model interactions with targets like PfATP4 (malaria) or kinase domains (cancer) .

Q. What experimental strategies resolve contradictions in biological activity data across structural analogues?

- Methodology :

- Dose-Response Curves : Compare IC₅₀ values under standardized assays (e.g., SYBR Green I for malaria). Discrepancies may arise from assay conditions (e.g., serum concentration) .

- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation of specific analogues (e.g., 4-methylpiperazine vs. piperidine), which may explain reduced in vivo efficacy .

- Crystallography : Co-crystallize active/inactive analogues with target proteins to identify critical binding motifs (e.g., hydrogen bonds with quinoline N1) .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

- Methodology :

- ADMET Prediction : Use QikProp to predict logP (target <5), aqueous solubility (>50 µM), and CYP450 inhibition profiles. Introduce polar groups (e.g., morpholine) to reduce logP .

- Molecular Dynamics : Simulate blood-brain barrier permeability; bulky groups (e.g., 4-methylpiperidine) may limit CNS toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.